Pitstop 1 is a chemical compound classified as a clathrin inhibitor, primarily utilized in research to study clathrin-mediated endocytosis. It is part of a broader family of compounds known as "Pitstops," which also includes Pitstop 2 and various inactive analogs. These compounds are significant in pharmacological research due to their ability to selectively interfere with clathrin function, thereby impacting cellular processes such as synaptic vesicle recycling and the entry of viruses like HIV into cells. The synthesis of Pitstop 1 is relatively straightforward, making it accessible for laboratory studies.
Pitstop 1 was developed to inhibit the clathrin terminal domain, which is crucial for the formation of clathrin-coated pits in cellular endocytosis. The compound has been documented in various scientific protocols and articles, notably in publications detailing its synthesis and application in biological research .
The synthesis of Pitstop 1 involves a two-step process:
The entire synthesis can be completed within 3 to 4 days using standard laboratory equipment, and microwave irradiation can be employed to expedite the process . Notably, the synthesis does not require specialized equipment, making it feasible for most research laboratories.
The molecular structure of Pitstop 1 can be represented as follows:
The structural analysis reveals that Pitstop 1 features a naphthalene core with a sulfonyl group and an amino group, which are critical for its biological activity. The specific arrangement of these functional groups contributes to its ability to bind to the clathrin terminal domain effectively.
Pitstop 1 primarily functions through its interaction with clathrin. The compound inhibits clathrin-mediated endocytosis by binding to the clathrin terminal domain, preventing the association of ligands necessary for pit formation. This inhibition does not affect clathrin-independent pathways or secretory traffic, highlighting its specificity .
The compound's reactivity can be summarized as follows:
Pitstop 1 acts by binding directly to the clathrin terminal domain, stabilizing it in a conformation that prevents its interaction with endocytic ligands. This mechanism effectively halts the formation of clathrin-coated pits, which are essential for the internalization of various molecules into cells. Experimental data show that exposure to Pitstop 1 leads to significant reductions in synaptic vesicle recycling and inhibits cellular entry mechanisms for certain viruses like HIV .
Relevant analyses confirm that while Pitstop 1 is not cell-permeable, it remains effective in controlled experimental settings where direct introduction into cells is feasible .
Pitstop 1 is primarily used in research settings to study:
The compound's specificity allows researchers to delineate between clathrin-dependent and independent pathways, providing valuable insights into cellular transport mechanisms .
Pitstop 1 (C₁₉H₁₃N₂NaO₅S) is a synthetic small-molecule inhibitor with a molecular weight of 404.4 Da, classified as a selective clathrin terminal domain (TD) antagonist. Its canonical SMILES structure (C₁=CC₂=CC(=CC₃=C₂C(=C₁)C(=O)N(C₃=O)CC₄=CC=C(C=C₄)N)S(=O)(=O)[O-].[Na⁺]) reveals a naphthalene-sulfonate core linked to a benzylamino group, forming a 1,8-naphthalic imide derivative [1] [7]. This structural motif enables competitive inhibition of protein-protein interactions (PPIs) at the clathrin TD. The compound exhibits solubility in aqueous solutions (25 mM in water) and organic solvents (100 mM in DMSO), facilitating experimental use [1]. Its potency is quantified by an IC₅₀ of ~18 μM for disrupting the clathrin TD-amphiphysin association, a key interaction in clathrin-coated pit (CCP) assembly [1] [2].
Table 1: Biochemical Properties of Pitstop 1
Property | Specification |
---|---|
Molecular Formula | C₁₉H₁₃N₂NaO₅S |
Molecular Weight | 404.4 Da |
PubChem CID | 71483522 |
Solubility | 25 mM in water, 100 mM in DMSO |
IC₅₀ (amphiphysin-clathrin) | ~18 μM |
CAS Number | 1332879-51-2 |
The discovery of clathrin by Barbara Pearse in 1976 established the structural basis for coated vesicle formation in intracellular trafficking [6]. Early research identified clathrin’s triskelion architecture—comprising three heavy and three light chains—and its role in forming polyhedral lattices during endocytosis. For decades, genetic interventions (e.g., RNAi, dominant-negative mutants) were the primary tools to perturb CME, but these suffered from slow kinetics and compensatory adaptations [2] [4]. The need for acute, reversible inhibitors catalyzed the development of chemical tools targeting clathrin’s functional nodes. In 2011, von Kleist et al. leveraged structural insights from the clathrin TD β-propeller (resolved via X-ray crystallography) to design Pitstop 1 and its analog Pitstop 2 [2] [9]. These compounds represented the first pharmacological agents to selectively block TD-dependent PPIs, enabling real-time interrogation of CME dynamics without genetic manipulation [5] [9].
The clathrin TD, a seven-bladed β-propeller domain at the N-terminus of the heavy chain, serves as a central hub for endocytic protein interactions. Each blade contains distinct binding surfaces:
Table 2: Clathrin TD Binding Motifs and Partner Proteins
TD Site | Interaction Motif | Example Proteins |
---|---|---|
Site 1 | LØXØ[DE] (clathrin box) | Amphiphysin, AP-2 |
Site 2 | PWXXW (W-box) | SNX9 |
Site 3 | [LI][LI]GXL | β-arrestin 1L |
Site 4 | Undefined | Unknown |
TD interactions regulate multiple physiological processes:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7